1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid

Description

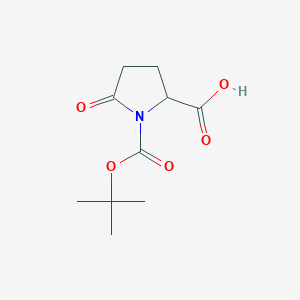

1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid (Boc-D-pGlu-OH) is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 5-oxo (lactam) moiety. Its molecular formula is C₁₁H₁₅NO₅, with a molecular weight of 229.25 g/mol . Key properties include:

| Property | Value |

|---|---|

| LogP | 0.935 |

| Polar Surface Area | 83.91 Ų |

| Melting Point | 111–116 °C (decomposition) |

| Optical Activity | [α]²²/D +35° (c = 1 in CHCl₃) |

| Solubility | Slightly soluble in water |

| Sensitivity | Moisture-sensitive |

The Boc group enhances steric protection and lipophilicity, making the compound valuable in peptide synthesis and chiral intermediate preparation .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLQPFJGZTYCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of 5-oxopyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile (MeCN), at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often utilizes flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is cleaved under acidic conditions, enabling recovery of the free amine. Common protocols include:

Mechanism : Acidic cleavage generates a carbocation intermediate, followed by decarboxylation to release the amine.

Functional Group Transformations

The compound participates in reactions targeting its carboxylic acid and ketone groups:

Oxidation/Reduction

Nucleophilic Substitution

The Boc-protected amine undergoes substitution with nucleophiles (e.g., Grignard reagents):

-

Example : Reaction with isopropylmagnesium bromide yields tert-butyl 5-oxopyrrolidine-1-carboxylate derivatives (56–63% yield) .

Cross-Coupling and Conjugation

The carboxylic acid moiety enables conjugation via amide or ester bonds:

Stability and Reaction Optimization

-

pH Sensitivity : The Boc group remains stable at pH 7–10 but hydrolyzes rapidly below pH 3 .

-

Temperature Effects : Deprotection with TFA achieves >90% efficiency at 25°C, avoiding side reactions seen at higher temperatures .

Comparative Reactivity

| Feature | 1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid | Unprotected 5-oxopyrrolidine-2-carboxylic acid |

|---|---|---|

| Amine reactivity | Protected (inert) | Highly reactive |

| Solubility | Improved in organic solvents (DCM, THF) | Limited to polar solvents |

| Functionalization scope | Selective modifications at carboxylic acid/ketone | Uncontrolled side reactions |

Scientific Research Applications

Scientific Research Applications

-

Peptide Synthesis :

- The primary application of 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is in the protection of amine functionalities during peptide synthesis. The Boc group prevents unwanted reactions at the amine site while allowing for selective reactions on other functional groups.

- Case Study : In a study on the synthesis of cyclic peptides, researchers successfully utilized Boc-protected amino acids to achieve high yields and purity, demonstrating the effectiveness of this protecting group in complex peptide architectures.

-

Pharmaceutical Development :

- The compound is used in the synthesis of various pharmaceutical intermediates. Its ability to stabilize reactive amines allows for the construction of complex drug molecules with multiple functional groups.

- Case Study : A notable application was reported in the development of novel analgesics where Boc-protected intermediates were crucial for achieving desired pharmacological profiles.

-

Organic Synthesis :

- Beyond peptides and pharmaceuticals, this compound is employed in broader organic synthesis applications, including the preparation of heterocycles and complex natural products.

- Case Study : Researchers synthesized a series of biologically active heterocycles using Boc-protected precursors, showcasing the versatility of this compound in generating diverse chemical entities.

Mechanism of Action

The mechanism of action for 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid involves the formation of a carbamate protecting group on the amine. The Boc group is introduced through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate. The removal of the Boc group is typically achieved through acid-catalyzed cleavage, resulting in the formation of a carbocation intermediate that undergoes decarboxylation to release the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 1-(tert-Butoxycarbonyl)-2-oxoindolin-5-ylboronic acid

- Molecular Formula: C₁₃H₁₆BNO₅ (MW: 277.08 g/mol) .

- Key Features : Contains a boronic acid group (-B(OH)₂) instead of a carboxylic acid. The Boc group and oxindole core enable applications in Suzuki-Miyaura cross-coupling reactions.

- Solubility : Likely lower water solubility than Boc-D-pGlu-OH due to the hydrophobic boronic acid group.

(b) (2S)-5-Oxopyrrolidine-2-carboxylic Acid (Pyroglutamic Acid)

- Molecular Formula: C₅H₇NO₃ (MW: 129.12 g/mol) .

- Key Features : Lacks the Boc group, resulting in higher polarity (PSA: 66.40 Ų) and water solubility. Used in co-crystal formulations for drug delivery, as seen in a patent for a bicyclic octane-triol complex .

(c) N-Boc-5-oxo-L-proline

- Stereoisomer : The L-enantiomer of Boc-D-pGlu-OH.

- Key Differences : Opposite optical activity ([α]²²/D -35° in CHCl₃) but similar physical properties. Stereochemistry impacts biological recognition in peptide synthesis .

Physicochemical Properties

| Compound | LogP | PSA (Ų) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| Boc-D-pGlu-OH | 0.935 | 83.91 | 111–116 (dec.) | Slightly in water |

| 1-(tert-Boc)-2-oxoindolin-5-ylboronic acid | ~1.2* | ~90* | Not reported | Low (organic solvents) |

| (2S)-5-Oxopyrrolidine-2-carboxylic acid | -1.2 | 66.40 | 162–164 | High in water |

*Estimated based on structural analogs.

Research Findings and Industrial Relevance

- Pharmaceuticals : Boc-D-pGlu-OH’s chirality and stability make it critical in synthesizing enantiopure drugs, such as protease inhibitors .

- Material Science : The boronic acid derivative’s reactivity is leveraged in creating functionalized polymers .

- Drug Formulation : Pyroglutamic acid’s co-crystals demonstrate improved pharmacokinetics in preclinical studies .

Biological Activity

1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid (Boc-5-oxo-Pro) is a compound with significant potential in pharmaceutical applications, particularly in the synthesis of bioactive molecules. This article explores its biological activity, including anticancer and antimicrobial properties, supported by recent research findings.

- Chemical Formula : C10H15NO5

- Molecular Weight : 229.23 g/mol

- CAS Number : 160401-16-1

- IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted the biological activities of Boc-5-oxo-Pro and its derivatives, particularly focusing on their anticancer and antimicrobial properties.

Anticancer Activity

Boc-5-oxo-Pro has been evaluated for its anticancer potential, particularly against lung cancer cells. A study assessed various derivatives in an A549 human lung adenocarcinoma model. The results indicated that certain derivatives exhibited significant cytotoxicity:

| Compound | Viability (%) | Remarks |

|---|---|---|

| Boc-5-oxo-Pro Derivative A | 66% | More potent than control |

| Boc-5-oxo-Pro Derivative B | 75% | Moderate activity |

| Cisplatin (Control) | 50% | Standard chemotherapeutic |

The derivatives were tested at a concentration of 100 µM for 24 hours using an MTT assay, comparing their efficacy to cisplatin. Notably, compounds with free amino groups showed enhanced anticancer activity, while those with acetylamino fragments were less effective .

Antimicrobial Activity

The antimicrobial properties of Boc-5-oxo-Pro have also been investigated. The compound demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 | Effective |

| Klebsiella pneumoniae | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Limited |

The study revealed that Boc derivatives could inhibit growth in resistant strains, suggesting their potential as templates for developing new antimicrobial agents .

The mechanism by which Boc-5-oxo-Pro exerts its biological effects is not fully elucidated but is believed to involve the modulation of specific cellular pathways related to apoptosis and cell proliferation. The presence of functional groups such as carboxylic acids and amines likely contributes to its interaction with biological targets.

Case Studies

- Anticancer Study : A derivative of Boc-5-oxo-Pro was tested in vitro against A549 cells. The compound reduced cell viability significantly compared to untreated controls and showed a favorable safety profile in non-cancerous cell lines .

- Antimicrobial Efficacy : In a screening against various pathogens, Boc derivatives were found to inhibit growth in clinically relevant strains, supporting their potential use in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid?

- The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of 5-oxopyrrolidine-2-carboxylic acid derivatives. A common method involves reacting 5-oxopyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane (DCM) at room temperature. The reaction is monitored by TLC or HPLC for completion (12–24 hours), followed by purification via recrystallization or column chromatography .

- Alternative routes include using pre-protected intermediates, such as tert-butyl esters of pyroglutamic acid (e.g., tert-butyl (S)-5-oxopyrrolidine-2-carboxylate), followed by selective deprotection and functionalization .

Q. How is the Boc group characterized and confirmed in the final product?

- FTIR : The presence of the Boc group is confirmed by a carbonyl stretch at ~1680–1720 cm⁻¹ (C=O of the carbamate) and a tert-butyl C-H stretch at ~1365–1390 cm⁻¹.

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The carbamate carbonyl resonates at ~155 ppm (¹³C).

- Mass Spectrometry : A molecular ion peak matching the molecular weight of the Boc-protected compound (e.g., [M+H]⁺ for C₁₀H₁₅NO₅: calculated 245.23) confirms successful protection .

Advanced Research Questions

Q. How can discrepancies in NMR data for Boc-protected pyroglutamic acid derivatives be resolved?

- Discrepancies in splitting patterns (e.g., pyrrolidine ring protons) may arise from rotational isomerism due to restricted rotation around the carbamate bond. Solutions include:

- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split signals into singlets.

- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, as demonstrated for (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, where bond angles and torsional conformations were precisely mapped .

Q. What strategies optimize yield in multi-step syntheses involving Boc-protected intermediates?

- Catalyst Selection : Use palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura), as shown in the synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while minimizing side reactions.

- Purification Techniques : Employ orthogonal methods (e.g., sequential column chromatography and recrystallization) to isolate high-purity intermediates .

Q. How can chiral purity be maintained during Boc protection of pyrrolidine derivatives?

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., L-pyroglutamic acid) and avoid racemization-prone conditions (e.g., strong acids/bases).

- Chiral HPLC : Monitor enantiomeric excess (ee) using chiral stationary phases (e.g., amylose-based columns).

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers in racemic mixtures .

Methodological Challenges

Q. What are the critical considerations for handling and storing Boc-protected pyrrolidine carboxylic acids?

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group.

- Hazard Mitigation : Use PPE (gloves, safety glasses) and fume hoods, as some derivatives exhibit acute oral toxicity (LD₅₀ > 2000 mg/kg) and skin irritation (GHS Category 2) .

Q. How can conflicting melting point data from different sources be reconciled?

- Reproducibility : Verify reported melting points (e.g., 162–166°C for structurally similar compounds ) using differential scanning calorimetry (DSC) with controlled heating rates.

- Polymorphism Screening : Assess if multiple crystalline forms exist via X-ray powder diffraction (XRPD) .

Data Analysis and Validation

Q. What analytical techniques validate the stability of Boc-protected compounds under reaction conditions?

- Accelerated Stability Studies : Expose the compound to stressors (heat, light, humidity) and analyze degradation products via LC-MS.

- Kinetic Monitoring : Track Boc group hydrolysis rates in acidic/basic media using real-time NMR or UV-Vis spectroscopy .

Q. How are computational methods applied to predict reactivity or regioselectivity in derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.